REACTION_CXSMILES
|
[Mg].II.Br[C:5]1[CH:10]=[CH:9][C:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[C:7]([F:17])[CH:6]=1.[C:18](=[O:20])=[O:19]>C1COCC1>[F:17][C:7]1[CH:6]=[C:5]([CH:10]=[CH:9][C:8]=1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:18]([OH:20])=[O:19]
|
Name
|
|
Quantity
|
0.968 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
solution
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)C1=CC=CC=C1)F
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)C1=CC=CC=C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
The contents were then stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to gentle reflux
|
Type
|
CUSTOM
|
Details
|
a reaction ensued
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with 20% aqueous hydrochloric acid (50 mL)
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ethyl acetate (2×20 mL)
|
Type
|
WASH
|
Details
|
the combined organic layer was washed with brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhyd sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to about ⅓ of its original volume
|
Type
|
ADDITION
|
Details
|
The contents were treated with hexane (200 mL)
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C(=O)O)C=CC1C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.37 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 740.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |